tert-Butyl (3-aminophenyl)carbamate
Overview
Description
Tert-Butyl (3-aminophenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which in turn is connected to an aromatic ring, such as a phenyl group. The tert-butyl group is known for its steric bulk and is commonly used in organic chemistry as a protecting group due to its ability to be removed under certain conditions.
Synthesis Analysis
The synthesis of tert-butyl carbamates and related compounds has been explored in various studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, which demonstrates the versatility of tert-butyl carbamates in synthesizing complex molecules . The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines also highlights the importance of tert-butyl groups in facilitating the synthesis of enantioenriched compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a bulky tert-butyl group, which can influence the reactivity and stereochemistry of the molecule. Ab initio calculations have been used to explain the cis selectivity observed in the synthesis of certain tert-butyl carbamates, indicating that the molecular structure plays a crucial role in the outcome of synthetic reactions .
Chemical Reactions Analysis
Tert-butyl carbamates undergo various chemical reactions that make them valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been studied, leading to optically pure enantiomers, which can be further transformed into chiral organoselenanes and organotelluranes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the carbamate moiety. The tert-butyl group imparts steric bulk, which can affect the solubility and stability of the compound. The carbamate group, being a derivative of carbamic acid, can participate in hydrogen bonding and other interactions, which can influence the compound's boiling point, melting point, and reactivity. The stability of tert-butyl carbamates under various conditions, such as resistance to acidolysis, has been studied, demonstrating their suitability as intermediates in solid-phase synthesis .
Scientific Research Applications
1. Enzymatic Kinetic Resolution:
- tert-Butyl (3-aminophenyl)carbamate plays a crucial role in enzymatic kinetic resolution. Lipase-catalyzed transesterification reactions have been employed to resolve this compound, leading to the optically pure (R)- and (S)-enantiomers. This process demonstrates high enantioselectivity and is significant in the synthesis of chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
2. Synthesis of Biologically Active Compounds:
- tert-Butyl (3-aminophenyl)carbamate is an essential intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). It is synthesized via a rapid method involving acylation, nucleophilic substitution, and reduction, showcasing its versatility in pharmaceutical applications (Zhao, Guo, Lan, & Xu, 2017).
3. Asymmetric Mannich Reaction:
- In asymmetric Mannich reactions, tert-Butyl (3-aminophenyl)carbamate is used for synthesizing tert-butyl phenyl(phenylsulfonyl)methylcarbamate. This synthesis plays a critical role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
4. Metalation and Alkylation Studies:
- Studies on tert-butyl carbamate derivatives have revealed their ability to undergo metalation between nitrogen and silicon. This property is vital for preparing α-functionalized α-amino silanes, indicating the compound's importance in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).
5. Synthesis of Glycoconjugates:
- tert-Butyl (3-aminophenyl)carbamate has been used in glycosylation reactions to produce anomeric 2-deoxy-2-amino sugar carbamates. This reaction demonstrates the compound's utility in generating novel glycoconjugate structures, expanding its applications in biochemical synthesis (Henry & Lineswala, 2007).
Safety And Hazards
Future Directions
“tert-Butyl (3-aminophenyl)carbamate” is used as an intermediate in organic synthesis , and its future directions are likely to be influenced by developments in this field. It is also used in the synthesis of N-Boc-protected anilines , suggesting potential applications in the production of these compounds.
properties
IUPAC Name |
tert-butyl N-(3-aminophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUIEMIRUXSXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512150 | |
Record name | tert-Butyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-aminophenyl)carbamate | |
CAS RN |
68621-88-5 | |
Record name | tert-Butyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-aminophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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